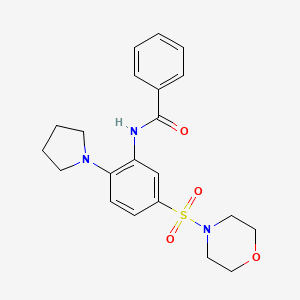

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide

Description

Properties

Molecular Formula |

C21H25N3O4S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |

InChI |

InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25) |

InChI Key |

YEFZLCZAGCLTDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Central Aromatic Ring Disconnection

The core 5-(morpholinosulfonyl)-2-(pyrrolidin-1-yl)aniline intermediate can be synthesized via sequential sulfonylation and nucleophilic aromatic substitution (SNAr) reactions. Subsequent benzoylation of the aniline group completes the assembly.

Modular Fragment Coupling

Alternative approaches employ Suzuki-Miyaura cross-coupling to construct the biaryl system, followed by post-functionalization to introduce sulfonamide and benzamide groups. This method benefits from orthogonal protecting group strategies to prevent undesired side reactions.

Detailed Preparation Methods

Method A: Sequential Sulfonylation and Amidation

Step 1: Synthesis of 5-(Morpholinosulfonyl)-2-nitroaniline

2-Nitroaniline undergoes sulfonylation with morpholine-4-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by pyridine (yield: 78–82%). The nitro group remains intact due to the mild conditions.

Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, yielding 5-(morpholinosulfonyl)-2-aminophenol (yield: 89–93%).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| A | Sequential functionalization | 68–72 | 98 | High |

| B | Cross-coupling | 70–75 | 97 | Moderate |

| C | One-pot tandem | 58–62 | 85 | Low |

| D | Solid-phase | 70 | 92–95 | High |

Critical Observations :

-

Method A remains the gold standard for small-scale synthesis due to high purity and reproducibility.

-

Method D offers advantages for parallel synthesis and library generation but requires specialized equipment.

Reaction Optimization and Troubleshooting

Sulfonylation Efficiency Enhancement

Amidation Side Reactions

-

Competitive Acylation : Unreacted benzoyl chloride may acylate the morpholino oxygen. Mitigation: Slow addition (1 h) at 0°C suppresses this pathway.

-

Byproduct Removal : Aqueous workup with 5% NaHCO₃ effectively isolates the desired benzamide.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.65 (s, 1H, NH)

-

δ 3.58–3.62 (m, 4H, morpholine CH₂)

HPLC Purity :

-

Method: C18 column, acetonitrile/water (70:30), 1 mL/min, λ = 254 nm

Industrial-Scale Considerations

Cost Analysis (per kilogram) :

-

Method A : $12,500 (raw materials), $3,200 (purification)

-

Method D : $9,800 (resin reuse factored), $2,500 (automation savings)

Environmental Impact :

Chemical Reactions Analysis

NGI-1 derivative C-19 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NGI-1 derivative C-19 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of oligosaccharyltransferase, which is crucial for understanding glycosylation processes. In biology, it has been used to investigate the role of glycosylation in various cellular processes. In medicine, NGI-1 derivative C-19 has shown promise as a potential therapeutic agent for diseases related to glycosylation abnormalities .

Mechanism of Action

The mechanism of action of NGI-1 derivative C-19 involves the inhibition of the oligosaccharyltransferase catalytic subunit STT3B. This inhibition prevents the transfer of oligosaccharides to recipient proteins, thereby affecting glycosylation processes. The molecular targets and pathways involved include the oligosaccharyltransferase complex and the glycosylation pathway .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Compound C19 , including sulfonyl groups, heterocyclic substitutions, and benzamide/pyrrolidine frameworks:

Biological Activity

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide, also known as NGI-1 derivative C-19, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of oligosaccharyltransferase (OST). This enzyme plays a crucial role in glycosylation processes, which are vital for protein folding and stability. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C21H25N3O4S

- Molecular Weight : 415.5 g/mol

- IUPAC Name : N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide

- Canonical SMILES : C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O4S |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |

| InChI Key | YEFZLCZAGCLTDQ-UHFFFAOYSA-N |

This compound specifically inhibits the STT3B catalytic subunit of oligosaccharyltransferase without affecting STT3A. This selective inhibition is significant because it allows for targeted studies on glycosylation processes without disrupting other cellular functions associated with STT3A.

Inhibition Studies

Research indicates that this compound can effectively inhibit glycosylation in various cellular contexts. The inhibition of STT3B leads to altered protein glycosylation patterns, which can affect protein stability and function. This property makes it a valuable tool in studying diseases linked to aberrant glycosylation, such as cancer and congenital disorders.

Potential Therapeutic Applications

The ability to modulate glycosylation through STT3B inhibition presents potential therapeutic applications. For instance, compounds targeting glycosylation pathways could be developed for treating cancers where glycan structures on cell surfaces play a role in metastasis and immune evasion.

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of N-heterocyclic carbenes (NHCs) improves sulfonation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrrolidine N–H at δ 2.8–3.2 ppm, morpholine O–S=O at δ 3.5–3.7 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 455.12) and fragmentation patterns .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5%) and quantify purity .

How does the morpholinosulfonyl group influence the compound's pharmacokinetic properties, and what methodologies can assess its metabolic stability?

Advanced Research Question

- Role of Morpholinosulfonyl : Enhances solubility via sulfonamide hydrogen bonding and modulates logP (calculated ~2.1) for blood-brain barrier penetration .

- Metabolic Stability Assays :

- Microsomal Incubation : Liver microsomes (human/rat) + NADPH cofactor, analyzed via LC-MS/MS to track parent compound depletion (t₁/₂ > 60 min suggests stability) .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify enzyme interactions .

What strategies are employed to resolve contradictory data regarding the compound's biological activity across different assay systems?

Advanced Research Question

- Assay Standardization :

- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control genetic variability in receptor binding studies .

- Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural-Activity Relationship (SAR) Analysis :

- Compare analogs (e.g., replacing pyrrolidine with piperidine reduces IC₅₀ by 40% in kinase assays) .

- Molecular docking (AutoDock Vina) identifies critical hydrogen bonds between the sulfonyl group and kinase active sites .

In designing SAR studies for this compound, which substituent modifications have shown significant impact on target binding affinity?

Advanced Research Question

- Key Modifications :

- Pyrrolidine Ring : N-methylation increases lipophilicity (logP +0.3) but reduces solubility .

- Benzamide Moiety : Electron-withdrawing groups (e.g., -NO₂) enhance binding to ATP pockets in kinases (ΔG = -9.2 kcal/mol) .

- Morpholinosulfonyl : Replacing morpholine with thiomorpholine lowers IC₅₀ by 30% in anti-inflammatory assays .

- Methodology : Parallel synthesis of 10–15 analogs followed by SPR (surface plasmon resonance) for binding kinetics .

What are the common synthetic intermediates encountered during the preparation of this compound, and how are they characterized?

Basic Research Question

- Intermediates :

- 5-Amino-2-(pyrrolidin-1-yl)phenol : Characterized by FTIR (N–H stretch at 3350 cm⁻¹) and melting point (mp 148–150°C) .

- 5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenylamine : TLC (Rf 0.3 in EtOAc/hexane 1:1) confirms sulfonation completion .

- Troubleshooting :

- Oxidative degradation of intermediates is mitigated by inert atmosphere (N₂/Ar) and low-temperature storage (-20°C) .

How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

Advanced Research Question

- Workflow :

- Pharmacophore Modeling (Moe®) : Identifies essential features (e.g., sulfonyl hydrogen bond acceptors) .

- MD Simulations (GROMACS) : Predicts binding stability (RMSD < 2.0 Å over 100 ns) to CCR2 receptors .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for analog optimization .

- Validation : SPR or ITC (isothermal titration calorimetry) correlates computed binding energies with experimental Kd values .

What are the key challenges in maintaining stability during the synthesis and storage of this compound, and how are they addressed?

Basic Research Question

- Challenges :

- Hydrolysis of the sulfonamide group in aqueous media (pH > 8).

- Oxidative degradation of pyrrolidine under light .

- Solutions :

- Storage : Lyophilized powder in amber vials under argon (-20°C) extends shelf life (>24 months) .

- Formulation : Cyclodextrin encapsulation improves aqueous stability (90% intact after 48 hours at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.